molecular formula C16H12BrN3 B1601698 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine CAS No. 67005-21-4

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine

Cat. No. B1601698
CAS RN: 67005-21-4
M. Wt: 326.19 g/mol
InChI Key: SMZYUUMTUYREMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. For example, one synthetic route could be the cyclodehydration of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromobenzaldehyde .


Molecular Structure Analysis

  • Solubility : Insoluble or slightly soluble in water .

Physical And Chemical Properties Analysis

  • Hazard Classification : Skin irritation, serious eye damage, and potential respiratory irritation .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • The amination of 2-bromo-4-phenylpyrimidine, a related compound, with potassium amide leads to the formation of several products including 2-amino-4-phenylpyrimidine. This process involves an SN(ANRORC)-mechanism with ring opening and closure sequences (Kroon & Plas, 2010).
  • 4-Amino-2-phenylpyrimidine derivatives, similar in structure to 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, have been identified as novel GPR119 agonists. One such compound demonstrated improvement in glucose tolerance in mice following oral administration (Negoro et al., 2012).

Synthesis and Antimicrobial Activity

  • A study on thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives, including reactions with 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, revealed the synthesis of new compounds with notable in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
  • The 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines, structurally similar to 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, demonstrated excellent antibacterial activity against various pathogens, highlighting their potential in antimicrobial applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Pharmaceutical Applications

  • Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines, which are structurally related to 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, was conducted. These compounds showed significant reduction in oedema volume, indicating potential anti-inflammatory activity (Kumar, Drabu, & Shalini, 2017).
  • The NSCLC anti-cancer activity of 4-aryl-N-phenylpyrimidin-2-amines was evaluated, showing potent activity against non small-cell lung carcinoma cells, which suggests potential applications of similar compounds in cancer treatment (Toviwek et al., 2017).

Safety and Hazards

  • First Aid Measures : Rinse eyes and skin thoroughly if exposed. Seek medical attention if symptoms occur .

properties

IUPAC Name

4-(3-bromophenyl)-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZYUUMTUYREMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497685
Record name 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine

CAS RN

67005-21-4
Record name 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.